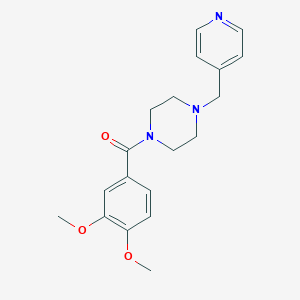
(3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone, also known as DPPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPPM belongs to the class of piperazine derivatives and has been found to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of (3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. (3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone has also been found to modulate the activity of the glutamate N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
(3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone has been found to affect various neurotransmitter systems, including dopamine, serotonin, and glutamate. (3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone has been shown to increase the levels of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects. (3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone has also been found to modulate the activity of the NMDA receptor, which may play a role in its analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
(3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized pharmacological profile. However, (3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on (3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone. One potential direction is to investigate its potential use in the treatment of other psychiatric and neurological disorders, such as bipolar disorder and Alzheimer's disease. Another direction is to explore its mechanism of action in more detail, including its effects on other neurotransmitter systems and its modulation of synaptic plasticity. Additionally, further studies are needed to optimize the synthesis of (3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone and to investigate its toxicity and safety profile.
Synthesemethoden
The synthesis of (3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone involves the reaction of 3,4-dimethoxybenzaldehyde with 4-(piperazin-1-yl)methylpyridine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure (3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone. The synthesis of (3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone has been reported in various research articles, and the purity and yield of the product have been optimized through the use of different reaction conditions.
Wissenschaftliche Forschungsanwendungen
(3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone has been found to exhibit various biological activities, including antipsychotic, antidepressant, anxiolytic, and antinociceptive effects. (3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone has been tested in animal models of depression, anxiety, and schizophrenia, and has shown promising results in reducing the symptoms of these disorders. (3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone has also been investigated for its potential use in the treatment of neuropathic pain and has been found to exhibit analgesic effects.
Eigenschaften
Produktname |
(3,4-Dimethoxy-phenyl)-(4-pyridin-4-ylmethyl-piperazin-1-yl)-methanone |
|---|---|
Molekularformel |
C19H23N3O3 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
(3,4-dimethoxyphenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-4-3-16(13-18(17)25-2)19(23)22-11-9-21(10-12-22)14-15-5-7-20-8-6-15/h3-8,13H,9-12,14H2,1-2H3 |
InChI-Schlüssel |
CPQYWOFUVXYSOY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249016.png)
![1-(2,3-Dimethoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249017.png)

![2-{4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249023.png)
![2-{4-[1-(3-Bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249024.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249027.png)
![2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B249029.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane](/img/structure/B249030.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249032.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)
![1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249035.png)

![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249037.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249038.png)